1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H10Cl2NO It is characterized by the presence of an amino group, a chlorophenyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-4-chlorobenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3-Amino-4-chlorophenyl)ethanone
- 1-(4-Chlorophenyl)-1-chloropropan-2-one
- 3-Amino-4-chlorobenzotrifluoride
Comparison: 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(3-amino-4-chlorophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(11)6-2-3-7(10)8(12)4-6/h2-4,9H,12H2,1H3 |
InChI Key |
NBOOCYXSKPSPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)N)Cl |
Origin of Product |
United States |
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